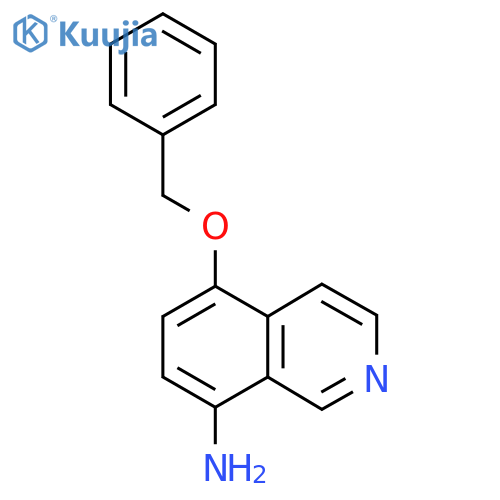Cas no 1156938-15-6 (5-(Benzyloxy)isoquinolin-8-amine)

1156938-15-6 structure
商品名:5-(Benzyloxy)isoquinolin-8-amine
5-(Benzyloxy)isoquinolin-8-amine 化学的及び物理的性質
名前と識別子
-
- EN300-1296235
- 1156938-15-6
- 5-(BENZYLOXY)ISOQUINOLIN-8-AMINE
- 8-Isoquinolinamine, 5-(phenylmethoxy)-
- 5-(Benzyloxy)isoquinolin-8-amine
-
- インチ: 1S/C16H14N2O/c17-15-6-7-16(13-8-9-18-10-14(13)15)19-11-12-4-2-1-3-5-12/h1-10H,11,17H2
- InChIKey: NJLAAZOEQDVXNP-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C1=CC=C(C2C=NC=CC=21)N
計算された属性
- せいみつぶんしりょう: 250.110613074g/mol
- どういたいしつりょう: 250.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 278
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- 密度みつど: 1.228±0.06 g/cm3(Predicted)
- ふってん: 472.6±35.0 °C(Predicted)
- 酸性度係数(pKa): 5.96±0.36(Predicted)
5-(Benzyloxy)isoquinolin-8-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1296235-2500mg |
5-(benzyloxy)isoquinolin-8-amine |
1156938-15-6 | 2500mg |
$1230.0 | 2023-09-30 | ||
| Enamine | EN300-1296235-1.0g |
5-(benzyloxy)isoquinolin-8-amine |
1156938-15-6 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1296235-5000mg |
5-(benzyloxy)isoquinolin-8-amine |
1156938-15-6 | 5000mg |
$1821.0 | 2023-09-30 | ||
| Enamine | EN300-1296235-500mg |
5-(benzyloxy)isoquinolin-8-amine |
1156938-15-6 | 500mg |
$603.0 | 2023-09-30 | ||
| Enamine | EN300-1296235-100mg |
5-(benzyloxy)isoquinolin-8-amine |
1156938-15-6 | 100mg |
$553.0 | 2023-09-30 | ||
| Enamine | EN300-1296235-250mg |
5-(benzyloxy)isoquinolin-8-amine |
1156938-15-6 | 250mg |
$579.0 | 2023-09-30 | ||
| Enamine | EN300-1296235-1000mg |
5-(benzyloxy)isoquinolin-8-amine |
1156938-15-6 | 1000mg |
$628.0 | 2023-09-30 | ||
| Enamine | EN300-1296235-10000mg |
5-(benzyloxy)isoquinolin-8-amine |
1156938-15-6 | 10000mg |
$2701.0 | 2023-09-30 | ||
| Enamine | EN300-1296235-50mg |
5-(benzyloxy)isoquinolin-8-amine |
1156938-15-6 | 50mg |
$528.0 | 2023-09-30 |
5-(Benzyloxy)isoquinolin-8-amine 関連文献
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
3. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
1156938-15-6 (5-(Benzyloxy)isoquinolin-8-amine) 関連製品
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
